molecular formula C5H8BrNO3 B8773927 ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE

ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE

Cat. No.: B8773927
M. Wt: 210.03 g/mol
InChI Key: ZKBUGUZPMZDNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-2-(hydroxyimino)propanoate is a high-purity chemical reagent with the molecular formula C 5 H 8 BrNO 3 and a molecular weight of 210.03 g/mol . This compound is characterized by its specific (Z)-isomer configuration, as indicated by its canonical SMILES structure, CCOC(=O)/C(CBr)=N/O . It is supplied with a typical purity of 98% . This ester derivative serves as a versatile building block in organic synthesis and is used in the preparation of various complex molecules for research purposes . As a brominated oxime ester, it offers reactive sites for further functionalization, making it valuable for constructing novel compounds in medicinal chemistry and materials science research. Handling should be conducted with appropriate safety measures. The compound may be harmful if swallowed and can cause skin and serious eye irritation . Use personal protective equipment and work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

Molecular Formula

C5H8BrNO3

Molecular Weight

210.03 g/mol

IUPAC Name

ethyl 3-bromo-2-hydroxyiminopropanoate

InChI

InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3

InChI Key

ZKBUGUZPMZDNRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE can be synthesized through the reaction of ethyl 3-bromo-2-oxopropanoate with hydroxylamine. The reaction typically occurs in the presence of a base such as sodium carbonate, which facilitates the formation of the hydroxyimino group .

Industrial Production Methods

While specific industrial production methods for ethyl 3-bromo-2-hydroxyiminopropanoate are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-hydroxyiminopropanoate involves its reactivity with nucleophiles and reducing agents. The bromine atom and the hydroxyimino group are the primary reactive sites. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in reduction reactions, the hydroxyimino group is converted to an amino group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of ethyl propanoate derivatives allows for tailored applications. Below is a detailed comparison of ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE with analogous compounds:

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound C₅H₈BrNO₃ 210.03 Bromo (C3), hydroxyimino (C2), ethyl ester Reactivity in oxime formation, dimerization in ionization due to N-OH group
Ethyl 3-bromopropionate C₅H₉BrO₂ 181.03 Bromo (C3), ethyl ester Simpler alkylating agent; higher volatility due to lack of polar N-OH group
Ethyl 2-bromopropionate C₅H₉BrO₂ 181.03 Bromo (C2), ethyl ester Altered reactivity due to bromine position; used in stereoselective synthesis
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate C₇H₇F₆NO₄ 283.13 Trifluoromethyl, hydroxy, trifluoroacetyl amide Enhanced stability from fluorine; applications in fluorinated drug design
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 Chloro, fluorophenyl, isoxazolyl Aromatic and heterocyclic groups improve bioavailability; used in pesticidal agents
Ethyl 2-bromo-3-(4-trifluoromethoxyphenyl)-3-oxo-propanoate C₁₂H₉BrF₃O₄ 344.06 Bromo, trifluoromethoxy, ketone High lipophilicity; potential for Suzuki-Miyaura coupling

Functional Group Reactivity

  • Bromine vs. Fluorine: Bromine in this compound offers superior leaving-group ability compared to fluorine in fluorinated analogs (e.g., ), enabling nucleophilic substitutions. Fluorine, however, enhances electronegativity and metabolic stability .
  • Hydroxyimino vs. Amide/Ketone: The hydroxyimino group facilitates dimerization under ionization (observed in similar compounds, ) and participates in tautomerism, unlike the rigid amide or ketone groups in analogs .

Analytical and Physicochemical Properties

  • Retention and Migration: Compounds like ethyl bromopropionates exhibit similar retention times in chromatography but differ in migration times due to molecular weight and polarity (e.g., this compound migrates slower than non-polar derivatives) .
  • Solubility: The hydroxyimino group increases water solubility relative to fully halogenated derivatives (e.g., ), though less than amino-substituted propanoates () .

Research Findings and Trends

  • Dimerization Behavior: Hydroxyimino-containing compounds form stable dimers in mass spectrometry, a trait absent in simpler bromo-esters () .
  • Synthetic Flexibility: The compound’s bromine and hydroxyimino groups enable sequential functionalization, as demonstrated in palladium-catalyzed cross-coupling studies (analogous to ) .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-bromo-2-(hydroxyimino)propanoate, and what intermediates are critical?

The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting brominated propanoate precursors with hydroxylamine derivatives under basic conditions (e.g., sodium carbonate). Key intermediates include α-bromo esters, which undergo hydroxyimino group introduction via nucleophilic attack. Reaction progress can be monitored using thin-layer chromatography (TLC), and yields are optimized by controlling stoichiometry and reaction time .

Q. How do the functional groups (bromo, hydroxyimino, ester) influence its reactivity in organic synthesis?

  • Bromo group : Facilitates nucleophilic substitutions (e.g., SN2 reactions) due to its leaving-group capability.
  • Hydroxyimino group : Acts as a directing group in electrophilic substitutions and participates in condensation or reduction reactions (e.g., conversion to amino esters via catalytic hydrogenation).
  • Ester group : Enhances solubility in organic solvents and stabilizes the α-carbon for further functionalization. These groups collectively enable applications in synthesizing heterocycles and amino acid derivatives .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.
  • Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate byproducts.
  • Distillation : For high-purity isolation, fractional distillation under reduced pressure (e.g., 104–132°C) is effective, as indicated by its boiling range .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Temperature control : Maintain 0–5°C during bromination to prevent thermal decomposition.
  • Solvent selection : Use dichloromethane or acetic acid to stabilize intermediates and improve reaction homogeneity.
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of sensitive intermediates .

Q. What spectroscopic techniques are most suitable for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., hydroxyimino proton at δ 10–12 ppm, ester carbonyl at δ 165–170 ppm).
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch ~1740 cm⁻¹, N–O stretch ~950 cm⁻¹).
  • GC-MS : Assess purity and track degradation products.
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers address contradictions in spectral data or unexpected reaction outcomes involving this compound?

  • Cross-validate analytical data : Compare NMR/IR results with computational predictions (e.g., DFT simulations).
  • Isolate intermediates : Use preparative TLC to identify side products and revise reaction mechanisms.
  • Adjust pH/stoichiometry : For reactions involving hydroxyimino tautomerism, optimize pH (e.g., buffered conditions) to stabilize the desired tautomer .

Q. What are the applications of this compound in synthesizing non-natural α-amino acid esters?

The compound serves as a precursor for α-amino esters via a two-step process:

  • Nucleophilic displacement : React with amines (e.g., benzylamine) to form α-hydroxyimino esters.
  • Reduction : Use catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride to reduce the hydroxyimino group to an amino group. This method is scalable and avoids racemization, making it valuable for peptide synthesis .

Q. How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?

  • Kinetic studies : Monitor ester hydrolysis via HPLC at pH 2–12 (buffered solutions) to determine rate constants.
  • Temperature dependence : Conduct Arrhenius analysis (25–60°C) to model degradation pathways.
  • Product identification : Use LC-MS to characterize hydrolysis products (e.g., propanoic acid derivatives) and propose mechanisms .

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